REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C(=O)C)=[CH:8][CH:7]=1)(=[O:4])[CH:2]=[CH2:3].C[O-].[Na+]>CO>[OH:12][C:9]1[CH:8]=[CH:7][C:6]([NH:5][C:1](=[O:4])[CH:2]=[CH2:3])=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
sodium methoxide
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
50W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resin is removed by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
WASH
|
Details
|
The combined filtrate and wash
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by rotary evaporation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |